molecular formula C2H6ClNOS B6283238 2-chloroethane-1-sulfinamide CAS No. 40454-83-9

2-chloroethane-1-sulfinamide

Cat. No. B6283238
CAS RN: 40454-83-9
M. Wt: 127.6
InChI Key:
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Description

2-Chloroethane-1-sulfinamide (2-CES), also known as chloroethanesulfonamide, is a small molecule that has been studied in a variety of scientific applications. It is an organosulfur compound, and is a derivative of chloroethane. 2-CES has been used in a range of fields, including synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-CES has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor to other organosulfur compounds. It has also been used in biochemistry, as a substrate for enzymes such as cytochrome P450 and monoamine oxidase. In addition, 2-CES has been studied as a potential drug molecule, and has been investigated for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-CES is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2-CES may also interact with other enzymes, such as monoamine oxidase, to modulate their activity.
Biochemical and Physiological Effects
2-CES has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-CES can inhibit the growth of cancer cells, and can also inhibit the activity of cytochrome P450 enzymes. In addition, 2-CES has been studied for its potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-CES has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable at room temperature. In addition, it is non-toxic and has a low vapor pressure, making it safe to handle. However, 2-CES has some limitations as well. It is highly soluble in water, making it difficult to use in organic solvents. In addition, it is not very stable in the presence of acids or bases.

Future Directions

There are a number of potential future directions for 2-CES research. One possibility is to investigate the effects of 2-CES on other enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, further studies could be conducted to determine the mechanism of action of 2-CES on various biochemical and physiological processes. Finally, 2-CES could be studied for its potential applications in drug development, as an inhibitor of cytochrome P450 enzymes.

Synthesis Methods

2-CES can be synthesized from 2-chloroethane-1-sulfinamide and sulfinamide. Chloroethane is first reacted with sulfuric acid to form 2-chloroethane-1-sulfinamidesulfonic acid. The acid is then reacted with sodium sulfinamide to form 2-CES. This reaction is performed in an aqueous solution of sodium hydroxide. The final product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloroethane-1-sulfinamide can be achieved through the reaction of 2-chloroethanamine with sulfur dioxide followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "2-chloroethanamine", "Sulfur dioxide", "Hydrogen peroxide" ], "Reaction": [ "2-chloroethanamine is reacted with sulfur dioxide in the presence of a catalyst such as copper(II) oxide to form 2-chloroethane-1-sulfonamide.", "The resulting sulfonamide is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form 2-chloroethane-1-sulfinamide." ] }

CAS RN

40454-83-9

Product Name

2-chloroethane-1-sulfinamide

Molecular Formula

C2H6ClNOS

Molecular Weight

127.6

Purity

95

Origin of Product

United States

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